Welcome to the BenchChem Online Store!
molecular formula C11H15NO B053491 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 118298-16-1

7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No. B053491
M. Wt: 177.24 g/mol
InChI Key: ZNWNWWLWFCCREO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08168412B2

Procedure details

To a flask containing 300 mg of a substrate 7-methoxy-2-tetralone, 460 mg of D-glucose, 3 mg of NAD+, 910 mg of L-alanine, and 4.0 mg of pyridoxal phosphate, a culture fluid of the recombinant E. coli HB101 (pNMTA, pSTVPAG), obtained in Example 9, which expresses MTA, PALDH, and GDH was added so that total volume was 30 ml. The resultant product was stirred at 30° C. for 25 hours while being adjusted to a pH of 6.8 by drippage of 5 N aqueous solution of sodium hydroxide. The rate of conversion into 7-methoxy-2-aminotetraline after the reaction was 60.2%. The absolute configuration of 7-methoxy-2-aminotetraline was (S), and the optical purity was 97.1% e.e.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( S )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
reactant
Reaction Step Three
Quantity
460 mg
Type
reactant
Reaction Step Three
Name
Quantity
3 mg
Type
reactant
Reaction Step Three
Quantity
910 mg
Type
reactant
Reaction Step Three
Quantity
4 mg
Type
reactant
Reaction Step Three
[Compound]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
COC1C=C2C(CCC(=O)C2)=CC=1.O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1C=[N+]([C@@H]2O[C@H](COP(OP(OC[C@H]3O[C@@H](N4C5N=CN=C(N)C=5N=C4)[C@H](O)[C@@H]3O)(O)=O)(O)=O)[C@@H](O)[C@H]2O)C=C(C(N)=O)C=1.N[C@H](C(O)=O)C.CC1N=CC(COP(O)(O)=O)=C(C=O)C=1O.[OH-].[Na+].[CH3:94][O:95][C:96]1[CH:105]=[C:104]2[C:99]([CH2:100][CH2:101][CH:102]([NH2:106])[CH2:103]2)=[CH:98][CH:97]=1>>[CH3:94][O:95][C:96]1[CH:105]=[C:104]2[C:99]([CH2:100][CH2:101][C@H:102]([NH2:106])[CH2:103]2)=[CH:98][CH:97]=1 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2CCC(CC2=C1)N
Step Two
Name
( S )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
300 mg
Type
reactant
Smiles
COC1=CC=C2CCC(CC2=C1)=O
Name
Quantity
460 mg
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Quantity
3 mg
Type
reactant
Smiles
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CN=C5N)O)O)O)O)C(=O)N
Name
Quantity
910 mg
Type
reactant
Smiles
N[C@@H](C)C(=O)O
Name
Quantity
4 mg
Type
reactant
Smiles
CC1=C(C(=C(C=N1)COP(=O)(O)O)C=O)O
Step Four
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2CCC(CC2=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(pNMTA, pSTVPAG), obtained in Example 9, which
ADDITION
Type
ADDITION
Details
was added so that total volume was 30 ml

Outcomes

Product
Name
Type
Smiles
COC1=CC=C2CC[C@@H](CC2=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08168412B2

Procedure details

To a flask containing 300 mg of a substrate 7-methoxy-2-tetralone, 460 mg of D-glucose, 3 mg of NAD+, 910 mg of L-alanine, and 4.0 mg of pyridoxal phosphate, a culture fluid of the recombinant E. coli HB101 (pNMTA, pSTVPAG), obtained in Example 9, which expresses MTA, PALDH, and GDH was added so that total volume was 30 ml. The resultant product was stirred at 30° C. for 25 hours while being adjusted to a pH of 6.8 by drippage of 5 N aqueous solution of sodium hydroxide. The rate of conversion into 7-methoxy-2-aminotetraline after the reaction was 60.2%. The absolute configuration of 7-methoxy-2-aminotetraline was (S), and the optical purity was 97.1% e.e.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( S )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
reactant
Reaction Step Three
Quantity
460 mg
Type
reactant
Reaction Step Three
Name
Quantity
3 mg
Type
reactant
Reaction Step Three
Quantity
910 mg
Type
reactant
Reaction Step Three
Quantity
4 mg
Type
reactant
Reaction Step Three
[Compound]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
COC1C=C2C(CCC(=O)C2)=CC=1.O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1C=[N+]([C@@H]2O[C@H](COP(OP(OC[C@H]3O[C@@H](N4C5N=CN=C(N)C=5N=C4)[C@H](O)[C@@H]3O)(O)=O)(O)=O)[C@@H](O)[C@H]2O)C=C(C(N)=O)C=1.N[C@H](C(O)=O)C.CC1N=CC(COP(O)(O)=O)=C(C=O)C=1O.[OH-].[Na+].[CH3:94][O:95][C:96]1[CH:105]=[C:104]2[C:99]([CH2:100][CH2:101][CH:102]([NH2:106])[CH2:103]2)=[CH:98][CH:97]=1>>[CH3:94][O:95][C:96]1[CH:105]=[C:104]2[C:99]([CH2:100][CH2:101][C@H:102]([NH2:106])[CH2:103]2)=[CH:98][CH:97]=1 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2CCC(CC2=C1)N
Step Two
Name
( S )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
300 mg
Type
reactant
Smiles
COC1=CC=C2CCC(CC2=C1)=O
Name
Quantity
460 mg
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Quantity
3 mg
Type
reactant
Smiles
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CN=C5N)O)O)O)O)C(=O)N
Name
Quantity
910 mg
Type
reactant
Smiles
N[C@@H](C)C(=O)O
Name
Quantity
4 mg
Type
reactant
Smiles
CC1=C(C(=C(C=N1)COP(=O)(O)O)C=O)O
Step Four
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2CCC(CC2=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(pNMTA, pSTVPAG), obtained in Example 9, which
ADDITION
Type
ADDITION
Details
was added so that total volume was 30 ml

Outcomes

Product
Name
Type
Smiles
COC1=CC=C2CC[C@@H](CC2=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.